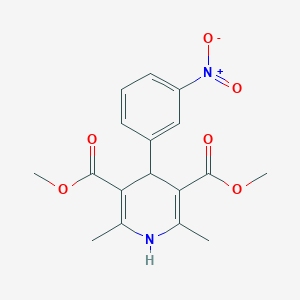
M-Nifedipine
Vue d'ensemble
Description
m-Nifedipine: is a dihydropyridine calcium channel blocker widely used in the management of cardiovascular diseases such as hypertension and angina pectoris . It functions by inhibiting the influx of calcium ions into vascular smooth muscle and myocardial cells, leading to vasodilation and reduced blood pressure .
Applications De Recherche Scientifique
Chemistry: m-Nifedipine is used as a model compound in the study of calcium channel blockers and their interactions with various receptors .
Biology: It is employed in research to understand the role of calcium ions in cellular processes and signal transduction .
Medicine: this compound is extensively studied for its therapeutic effects in treating cardiovascular diseases, particularly hypertension and angina .
Industry: In the pharmaceutical industry, this compound is used in the development of sustained-release formulations to improve its bioavailability and therapeutic efficacy .
Mécanisme D'action
m-Nifedipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle and myocardial cells . This blockage prevents the entry of calcium ions during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . These actions lead to a decrease in blood pressure and an increase in oxygen supply to the heart, alleviating angina .
Safety and Hazards
M-Nifedipine is harmful if swallowed. It should be avoided if you have severe coronary artery disease, or if you have had a heart attack within the past 2 weeks. Before taking this compound, tell your doctor if you have kidney or liver disease, a blockage in your digestive tract (stomach or intestines), a history of stomach surgery, coronary artery disease, underactive thyroid, diabetes, or congestive heart failure .
Orientations Futures
Nifedipine is now a well-established agent in cardiovascular therapeutics. While further well-designed clinical trials are needed to clarify its relative place in the long-term management of mild to moderate hypertension, it is clear that nifedipine is now a well-established agent in cardiovascular therapeutics .
Analyse Biochimique
Biochemical Properties
M-Nifedipine plays a significant role in biochemical reactions by inhibiting L-type calcium channels in vascular smooth muscle and myocardial cells . This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . This compound interacts with enzymes such as cyclooxygenase (COX) and thromboxane synthase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It facilitates neurotransmitter release independently of calcium channels, inducing a significant increase in spontaneous glutamate release in a calcium-independent manner . It also ameliorates cellular differentiation defects of motor neurons and enhances neuromuscular transmission .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with L-type calcium channels . It blocks these channels, preventing calcium ions from entering cells during depolarization . This leads to a reduction in peripheral arterial vascular resistance and dilation of coronary arteries .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound increases the frequency of spontaneous Ca2+ transients, growth cone size, and cluster-like formations of Cav2.2 channels, and it normalizes axon extension in SMA neurons in culture .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving pigs, it was found that application of 1%, 10%, and 20% concentration nifedipine creams to wounds resulted in increased polymorphonuclear cell activity and vascular proliferation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the body by hepatic metabolism to the major metabolites 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I) and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid (M II) .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with L-type calcium channels
Subcellular Localization
It is known that this compound primarily interacts with L-type calcium channels, which are located in the plasma membrane of cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Nifedipine typically involves the Hantzsch reaction, which is a multi-component reaction between an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods: In industrial settings, this compound is produced using a similar Hantzsch reaction but on a larger scale. The process involves careful control of temperature and pH to ensure high yield and purity. The product is then purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: It can be reduced to its corresponding dihydropyridine derivative under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: UV light and alkaline solutions.
Reduction: Hydrogen gas and a suitable catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted esters or amides.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Nicardipine
- Amlodipine
- Felodipine
- Isradipine
- Nimodipine
Comparison: m-Nifedipine is unique among its peers due to its rapid onset of action and short half-life, making it suitable for acute management of hypertensive crises . In contrast, compounds like amlodipine have a slower onset and longer duration of action, making them more suitable for chronic management of hypertension .
Propriétés
IUPAC Name |
dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRZKAKODSRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944479 | |
| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21881-77-6 | |
| Record name | m-Nifedipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21881-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Nifedipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8WQO7VQ30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: M-Nifedipine, like its analog Nifedipine, primarily acts as a calcium channel blocker. It selectively binds to L-type voltage-gated calcium channels, particularly those found in vascular smooth muscle and cardiac muscle cells. [, ] This binding inhibits the influx of calcium ions into the cells. [, ]
- Vasodilation: Reduced calcium influx in vascular smooth muscle cells leads to relaxation and widening of blood vessels, lowering blood pressure. [, , , , , , ]
- Reduced cardiac workload: By inhibiting calcium influx in cardiac muscle cells, this compound can decrease myocardial oxygen demand and potentially protect against ischemia-reperfusion injury. [, , ]
A: While the provided research papers do not explicitly state the molecular formula, weight, or specific spectroscopic data for this compound, they consistently describe it as a "dihydropyridine derivative" and an "analog" of Nifedipine. [, , , , , , , ] Based on this information, we can infer that this compound shares a similar core structure with Nifedipine, likely with modifications to the dihydropyridine ring or its substituents. Further research and access to chemical databases would be necessary to obtain the precise structural information.
ANone: The research papers primarily focus on this compound's pharmacological properties and do not provide details on its material compatibility and stability under various conditions. This aspect would require further investigation.
ANone: The available research primarily investigates this compound for its pharmacological properties as a calcium channel blocker. There is no mention of catalytic properties or applications in the provided research papers.
A: While the research papers primarily focus on the pharmacological effects of this compound, one study mentions that this compound is stable when exposed to light, in contrast to Nifedipine which is susceptible to photodegradation. [] This finding suggests that this compound might possess superior formulation stability compared to Nifedipine, potentially simplifying storage and handling procedures.
ANone: The provided research papers primarily focus on preclinical investigations of this compound. Therefore, information regarding SHE regulations and compliance, which are generally established during later stages of drug development and commercialization, is not discussed in these studies.
ANone: Several research papers provide insights into the PK/PD profile of this compound:
- Absorption and Bioavailability: Research in Beagle dogs indicates that this compound, when administered orally, exhibits very low absolute bioavailability. []
- Distribution: Studies in rabbits indicate that this compound is widely distributed in the body. []
- Pharmacodynamics: this compound demonstrates rapid onset of action, with a hypotensive effect observed as early as 1 hour after oral administration in rabbits. [] The duration of action varies depending on the route of administration and dosage. [, ]
- Efficacy: this compound exhibits potent antihypertensive effects in various animal models, including spontaneously hypertensive rats and renovascular hypertensive rats. [, , , , , , ] It also demonstrates protective effects against myocardial ischemia-reperfusion injury in animal models. [, , ]
ANone: The provided research primarily focuses on preclinical investigations using in vitro and in vivo models:
- In vitro studies:
- This compound inhibits angiotensin II-stimulated proliferation and protein synthesis in cultured rabbit aortic smooth muscle cells. []
- This compound demonstrates inhibitory effects on contractile responses in isolated guinea pig atria and coronary vessels, suggesting its calcium channel blocking activity. []
- This compound exhibits similar or stronger inhibitory effects compared to Nifedipine on isolated pig coronary vessel strips. []
- In vivo studies:
- This compound effectively reduces blood pressure in various hypertensive rat models, including spontaneously hypertensive rats (SHR), stroke-prone SHR (SHRsp), and renovascular hypertensive rats (RVHR). [, , , , , , ]
- This compound demonstrates protective effects against myocardial ischemia-reperfusion injury in rat and guinea pig models. [, , , ]
- This compound attenuates Iso-induced myocardial injury in rats. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

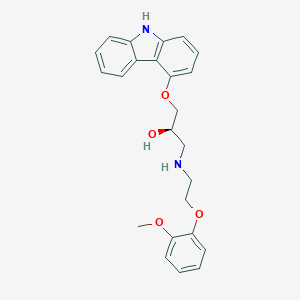
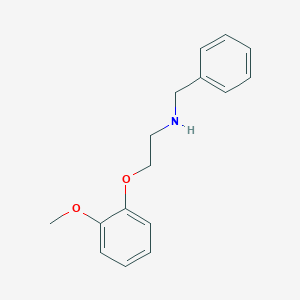



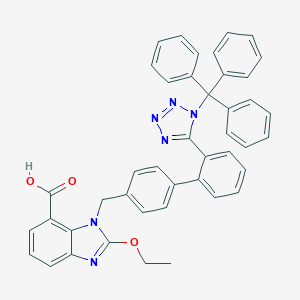
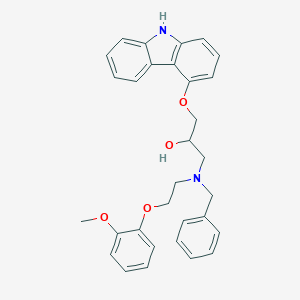

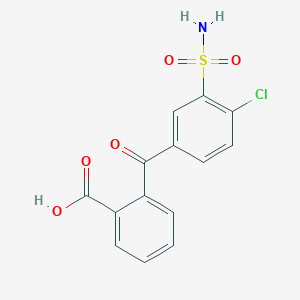
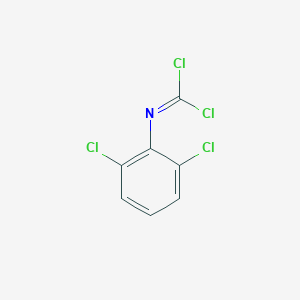

![(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B193075.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)